molecular formula C9H9BrO4S B2908014 3-[(4-Bromophenyl)sulfonyl]propanoic acid CAS No. 200643-57-8

3-[(4-Bromophenyl)sulfonyl]propanoic acid

Cat. No. B2908014
CAS RN: 200643-57-8
M. Wt: 293.13
InChI Key: VIZYBBUNMITQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Bromophenyl)sulfonyl]propanoic acid is a chemical compound with the molecular formula C9H9BrO4S and a molecular weight of 293.13 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 3-[(4-Bromophenyl)sulfonyl]propanoic acid is represented by the formula C9H9BrO4S . Unfortunately, the search results do not provide more detailed information about the molecular structure.


Physical And Chemical Properties Analysis

3-[(4-Bromophenyl)sulfonyl]propanoic acid is a solid substance that should be stored at room temperature . Its molecular weight is 293.13 .

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfonyl]propanoic acid is not specified in the search results. It is mentioned that it is used for research purposes , but the exact biological or chemical processes it influences are not detailed.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute toxicity - Oral Category 4, Acute toxicity - Dermal Category 4, and Acute toxicity - Inhalation (Dusts/Mists) Category 4 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(4-bromophenyl)sulfonylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4S/c10-7-1-3-8(4-2-7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZYBBUNMITQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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